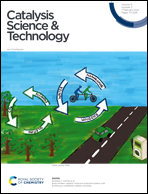Light-induced synthesis of platinum/titania nanocapsules as an efficient, photosensitive and stable electrocatalyst†
Catalysis Science & Technology Pub Date: 2020-12-10 DOI: 10.1039/D0CY02016H
Abstract
Novel Pt/TiO2 nanocapsules (NCs) having sizes of 40–100 nm and walls of 6–17 nm were successfully synthesized. The synthetic method concerns light-induced deposition of Pt nanoparticles into the mesopores of the present TiO2 with average crystalline diameter of 3.3 nm. The as-prepared Pt/TiO2 NCs with a distinguished hollow inner structure resulted in a high catalytic surface area. The mesoporous structure of TiO2 NCs played an important role in avoiding Pt aggregation, which ensured high catalytic activity and stability. Furthermore, the TiO2 NCs have photosensitivity, which enhances catalysis of oxygen reduction reaction (the half-wave potential is 0.76 V (vs. RHE) and the value of kinetic density at UV irradiation is 4.65 mA cm−2 (at 0.7 V) under UV irradiation, which is more positive than dark condition (0.714 V; 3.34 mA cm−2)) and hydrogen evolution reaction (Corresponding Tafel slopes are 32 mV dec−1 and 39 mV dec−1 under UV irradiation and dark condition, respectively) on the surface of Pt/TiO2 NCs under UV irradiation.

Recommended Literature
- [1] Benzylic C–H trifluoromethylation of phenol derivatives†
- [2] Organic chemistry
- [3] Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues
- [4] Synthesis and structural characterization of a remarkably stable, anionic, incompletely condensed silsesquioxane framework
- [5] Ultrastable hydrido gold nanoclusters with the protection of phosphines†
- [6] Comprehensive evaluation of rainwater utilization in China: potential, feasibility and strategy
- [7] Ultra-rapid high-performance liquid chromatographic screening for phenothiazines in human samples
- [8] The effect of sodium on antimony selenide thin film solar cells
- [9] Real-time release monitoring for water content and mean particle size of granules in lab-sized fluid-bed granulator by near-infrared spectroscopy
- [10] A highly reactive and enhanced thermal stability nanocomposite catalyst based on Au nanoparticles assembled in the inner surface of SiO2 hollow nanotubes†










